molecular formula C19H19N3O3 B12166785 N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

Cat. No.: B12166785
M. Wt: 337.4 g/mol
InChI Key: UBWJDBIRKQEVBZ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a methoxy group, and a benzoindazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoindazole core, followed by the introduction of the furan-2-yl ethyl group and the methoxy group. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzoindazole core, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzoindazole derivatives.

    Substitution: Various substituted benzoindazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-6-methoxy-1H-benzo[g]indazole-3-carboxamide
  • N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Comparison: N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-24-16-6-2-5-14-13(16)7-8-15-17(14)21-22-18(15)19(23)20-10-9-12-4-3-11-25-12/h2-6,11H,7-10H2,1H3,(H,20,23)(H,21,22)

InChI Key

UBWJDBIRKQEVBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCCC4=CC=CO4

Origin of Product

United States

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